molecular formula C24H22N4O3S B2941783 1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848681-73-2

1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Numéro de catalogue: B2941783
Numéro CAS: 848681-73-2
Poids moléculaire: 446.53
Clé InChI: MIGQAKNGSIUANZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-Methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazoquinoxaline family, which is known for a variety of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18N2O3S
  • Molecular Weight : 342.41 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the imidazoquinoxaline scaffold allows the compound to fit into active sites of enzymes or receptors, potentially inhibiting their activity or modulating their signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazoquinoxaline derivatives. For instance:

  • In Vitro Studies : The compound has shown promising results in inhibiting cell growth in various cancer cell lines. In a study involving A375 melanoma cells, compounds structurally related to imidazoquinoxalines demonstrated significant cytotoxic effects at concentrations as low as 10 µM. The residual cellular activity was notably low for certain derivatives, indicating strong anticancer properties .
CompoundCell LineIC50 (µM)Residual Activity (%)
1A3752.96
2A37511.311
ReferenceDoxorubicin<0.5-

Antimicrobial Activity

The antimicrobial properties of imidazoquinoxaline derivatives have also been investigated. Compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The dual action as both anticancer and antimicrobial agents makes these compounds particularly interesting for therapeutic applications .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition. Studies have indicated that similar compounds can act as inhibitors for various enzymes involved in cancer progression and microbial resistance mechanisms. This inhibition may occur through competitive binding at the active sites of these enzymes.

Study on Anticancer Effects

In a comparative study examining the effects of various imidazoquinoxaline derivatives on cancer cell lines:

  • Objective : To assess the cytotoxicity and mechanism of action.
  • Methodology : Various derivatives were synthesized and tested against A375 melanoma cells.
  • Findings : Certain derivatives displayed IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .

Study on Antimicrobial Properties

Another research focused on the antimicrobial efficacy of imidazoquinoxaline derivatives:

  • Objective : To evaluate antibacterial and antifungal activities.
  • Methodology : Compounds were tested against a panel of bacterial strains.
  • Results : The compounds exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Propriétés

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-17-7-13-20(14-8-17)32(29,30)28-16-27(15-18-9-11-19(31-2)12-10-18)23-24(28)26-22-6-4-3-5-21(22)25-23/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGQAKNGSIUANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.